N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide

Physicochemical profiling Drug-likeness ADME prediction

This 2,9-dimethyl-3-(3,4-dimethoxybenzamide) regioisomer provides a defined H-bond acceptor profile (HBA=5) and moderate lipophilicity (XLogP3=1.9), distinct from 2,8- or 2,7-dimethyl analogs. Deploy as a validation ligand in computational docking, benchmark scoring functions, or optimize antimalarial potency via scaffold-hopping. Avoid generic substitution—ensure target engagement specificity with this exact regioisomer. Procure now to advance your pyrido[1,2-a]pyrimidine SAR program.

Molecular Formula C19H19N3O4
Molecular Weight 353.4 g/mol
CAS No. 897617-36-6
Cat. No. B6481230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide
CAS897617-36-6
Molecular FormulaC19H19N3O4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)OC)OC)C
InChIInChI=1S/C19H19N3O4/c1-11-6-5-9-22-17(11)20-12(2)16(19(22)24)21-18(23)13-7-8-14(25-3)15(10-13)26-4/h5-10H,1-4H3,(H,21,23)
InChIKeyYMERKHJAXZCKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide (CAS 897617-36-6): Pyrido[1,2-a]pyrimidine-3-carboxamide Procurement Guide


N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide (CAS 897617-36-6) is a synthetic heterocyclic compound belonging to the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class [1]. It features a fused pyrido[1,2-a]pyrimidine core with methyl substituents at the 2- and 9-positions and a 3,4-dimethoxybenzamide moiety at the 3-position. The compound has a molecular weight of 353.4 g/mol, a computed XLogP3 of 1.9, a topological polar surface area (TPSA) of 80.2 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. This compound is listed in the PubChem database (CID 16799393) and is primarily distributed as a research chemical for medicinal chemistry and drug discovery applications [1][2].

Why Generic Substitution Fails for N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide


Within the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide class, minor positional changes in the methyl substituents on the pyrido[1,2-a]pyrimidine core or alterations to the benzamide moiety can produce substantial differences in physicochemical properties and biological activity. For example, shifting the methyl group from the 9-position (target compound) to the 8-position (CAS 897616-83-0) or 7-position (CAS 941965-64-6) alters the computed lipophilicity and the spatial orientation of the benzamide side chain [1]. The 3,4-dimethoxy substitution pattern on the benzamide ring contributes distinct hydrogen-bonding capacity and electron density distribution compared to unsubstituted, trifluoromethyl, or 2,6-dimethoxy variants [1]. Generic substitution among these positional isomers or benzamide variants without experimental validation risks selecting a compound with divergent target engagement, solubility, or metabolic stability profiles [2].

Quantitative Differentiation Evidence for N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide vs. Closest Analogs


Computed Lipophilicity (XLogP3) and Polar Surface Area Differentiation vs. 2,8-Dimethyl Positional Isomer

The target compound (CAS 897617-36-6) possesses a computed XLogP3 of 1.9 and a TPSA of 80.2 Ų [1]. Its closest positional isomer, N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide (CAS 897616-83-0), shares the same molecular formula (C19H19N3O4) and molecular weight (353.4 g/mol), but the shift of the methyl substituent from the 9-position to the 8-position is expected to produce a distinct spatial arrangement of the pyridine ring methyl group relative to the 3-carboxamide side chain [1]. This positional difference may influence the compound's chromatographic retention time, solid-state packing, and potentially its binding orientation at biological targets [1].

Physicochemical profiling Drug-likeness ADME prediction

Hydrogen Bond Donor/Acceptor Profile Differentiation vs. 3-(Trifluoromethyl)benzamide Analog

The target compound contains one hydrogen bond donor (the amide NH) and five hydrogen bond acceptors (four from the 3,4-dimethoxybenzamide moiety and one from the 4-oxo group) [1]. In contrast, N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-(trifluoromethyl)benzamide (PubChem CID 16620478) replaces the two methoxy groups with a trifluoromethyl substituent, eliminating two hydrogen bond acceptors while adding three fluorine atoms that alter electronegativity and lipophilicity [2]. This substitution is predicted to significantly reduce aqueous solubility and change the compound's capacity for directed hydrogen-bonding interactions with biological targets [1][2].

Medicinal chemistry Ligand design Hydrogen bonding

Class-Level Antimalarial Activity: Context from Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives

A published antimalarial screening study of 42 pyrido[1,2-a]pyrimidin-4-one derivatives provides class-level context [1]. In this study, 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (compound 37) showed moderate antimalarial activity with an IC50 of 37 µM, while 3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate (compound 21) showed an IC50 of 33 µM [1]. The target compound (CAS 897617-36-6) shares the same 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide core scaffold but differs in having a 3,4-dimethoxybenzamide substituent at the 3-position and methyl groups at the 2- and 9-positions. Direct antimalarial data for the target compound are not available in the published literature; the class-level data suggest that modifications to the 3-position substituent can modulate antimalarial potency within the micromolar range [1].

Antimalarial Infectious disease Phenotypic screening

Computed Drug-Likeness and Oral Bioavailability Potential vs. Unsubstituted Benzamide Parent Compound

The target compound's computed physicochemical profile (MW = 353.4 g/mol, XLogP3 = 1.9, TPSA = 80.2 Ų, HBD = 1, HBA = 5, rotatable bonds = 4) falls within favorable drug-like space as defined by Lipinski's Rule of Five and Veber's oral bioavailability criteria [1]. Compared to the unsubstituted parent N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (CAS 81000-03-5; MW = 265.27 g/mol, LogP ≈ 1.07, TPSA not separately reported but predictably lower), the target compound gains 88 Da in molecular weight and approximately 0.8 log units in lipophilicity through the addition of two methyl groups (on the pyridopyrimidine core) and two methoxy groups (on the benzamide ring) [1]. These modifications increase lipophilicity and HBA count, which may enhance membrane permeability while maintaining acceptable drug-like properties [1].

Drug-likeness Oral bioavailability Lead optimization

Recommended Application Scenarios for N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide Based on Evidence Profile


Structure-Activity Relationship (SAR) Studies on Pyrido[1,2-a]pyrimidine-3-carboxamide Kinase or Efflux Pump Inhibitors

The target compound serves as a defined 2,9-dimethyl-3-(3,4-dimethoxybenzamide) variant within SAR programs exploring pyrido[1,2-a]pyrimidine-3-carboxamides as kinase inhibitors or bacterial efflux pump inhibitors. The 2,9-dimethyl substitution pattern provides a distinct regioisomeric probe compared to the 2,8-dimethyl (CAS 897616-83-0) and 2,7-dimethyl (CAS 941965-64-6) analogs [1]. The 3,4-dimethoxybenzamide moiety offers specific hydrogen-bond acceptor capacity (HBA = 5) and moderate lipophilicity (XLogP3 = 1.9) that may be optimal for engaging ATP-binding pockets or allosteric sites [1]. Researchers should use this compound in parallel with its positional isomers to deconvolute the contribution of the C-9 methyl group to target affinity and selectivity [1].

Antimalarial Lead Optimization Starting from the Pyrido[1,2-a]pyrimidin-4-one Chemotype

Published class-level evidence demonstrates that pyrido[1,2-a]pyrimidine-4-one derivatives exhibit moderate in vitro antimalarial activity (IC50 ~33–37 µM) [2]. The target compound represents a structurally differentiated analog within this chemotype, featuring a 3,4-dimethoxybenzamide at the 3-position and methyl groups at the 2- and 9-positions, which may improve upon the moderate potency of the reported analogs. Procurement of this compound enables medicinal chemistry teams to conduct scaffold-hopping and substituent optimization studies aimed at enhancing antimalarial potency while maintaining favorable drug-like properties [1][2].

Computational Chemistry and Molecular Docking Validation Studies

With well-defined computed physicochemical descriptors (MW = 353.4, XLogP3 = 1.9, TPSA = 80.2 Ų, HBD = 1, HBA = 5, rotatable bonds = 4) [1], this compound is suitable as a validation ligand for computational docking and pharmacophore modeling studies. Its intermediate lipophilicity and moderate polar surface area place it in a favorable region of drug-like chemical space for oral bioavailability prediction [1]. The compound can be used to benchmark docking scoring functions against experimentally determined binding data once such data become available [1].

Chemical Biology Probe Development for Target Identification

The compound's single hydrogen bond donor (amide NH) and five hydrogen bond acceptors provide a defined interaction profile suitable for target engagement studies [1]. The 3,4-dimethoxy substitution pattern on the benzamide ring may confer selectivity advantages over unsubstituted or trifluoromethyl benzamide analogs. Researchers can employ this compound as a starting scaffold for the design of affinity chromatography probes or photoaffinity labeling reagents to identify its cellular protein targets [1].

Quote Request

Request a Quote for N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.